molecular formula C9H12O3S B8604310 Ethyl 3-thienylmethoxyacetate

Ethyl 3-thienylmethoxyacetate

Cat. No. B8604310
M. Wt: 200.26 g/mol
InChI Key: NITXRTIGJXAJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306728

Procedure details

1.0 g of 3-thiophenemethanol was dissolved in 6 ml of dimethylformamide, and under ice cooling, 0.36 g of 60% oily sodium hydride and 1 ml of ethyl bromoacetate were added. The mixture was stirred at room temperature for 15 hours, and then worked up in a customary manner. The product was purified by silica gel column chromatography [hexane / ethyl acetate=6/1] to give 0.9 g of ethyl 3-thienylmethoxyacetate as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][OH:7])=[CH:2]1.[H-].[Na+].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>CN(C)C=O>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][O:7][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=C(C=C1)CO
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography [hexane / ethyl acetate=6/1]

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
S1C=C(C=C1)COCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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